N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide is a complex organic compound characterized by its unique structure, which includes benzodioxole and chromenone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and chromenone intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound, potentially altering its properties.
Reduction: Reduction reactions can be used to modify the chromenone moiety, affecting the compound’s reactivity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve controlled temperatures, pH levels, and the use of solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromenone compounds. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound’s properties make it suitable for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The compound’s structure allows it to fit into binding sites, influencing the activity of its targets and resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and chromenone derivatives, such as:
- N-(1,3-benzodioxol-5-ylmethyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
- 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide
Uniqueness
What sets N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide apart is its combination of benzodioxole and chromenone moieties, which confer unique chemical and biological properties
Properties
Molecular Formula |
C29H25NO10 |
---|---|
Molecular Weight |
547.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-hydroxy-2-oxochromen-3-yl)propanamide |
InChI |
InChI=1S/C29H25NO10/c1-34-22-10-18(26(35-2)28-27(22)38-14-39-28)17(24-25(32)16-5-3-4-6-19(16)40-29(24)33)11-23(31)30-12-15-7-8-20-21(9-15)37-13-36-20/h3-10,17,32H,11-14H2,1-2H3,(H,30,31) |
InChI Key |
QGYTVRAXOJJPLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C(CC(=O)NCC3=CC4=C(C=C3)OCO4)C5=C(C6=CC=CC=C6OC5=O)O)OC)OCO2 |
Origin of Product |
United States |
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